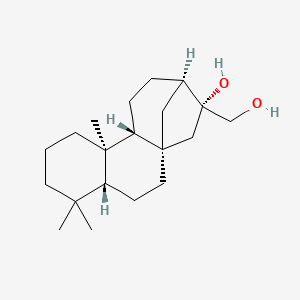

Kauran-16,17-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kauran-16,17-diol typically involves the use of natural sources such as plants from the Liliaceae family. The compound can be isolated through various extraction and purification techniques . Recent advances in the synthesis of ent-kaurane diterpenoids have highlighted several methods, including asymmetric total syntheses and biotransformations . These methods often involve complex reaction conditions and the use of specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. biotechnological approaches, such as the use of fungal biotransformations, have shown promise in producing this compound on a larger scale . These methods leverage the natural enzymatic processes of fungi to convert precursor molecules into this compound with high regioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions: Kauran-16,17-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation.

Major Products Formed: The major products formed from the reactions of this compound include hydroxylated derivatives and other functionalized compounds. These products often exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

Kauran-16,17-diol has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it has been studied for its anti-tumor and apoptosis-inducing properties . The compound inhibits nitric oxide production in LPS-stimulated RAW 264.7 macrophages, making it a potential candidate for anti-inflammatory and anti-cancer therapies . Additionally, this compound has applications in the pharmaceutical industry as a lead compound for drug development .

Mechanism of Action

The mechanism of action of Kauran-16,17-diol involves the down-regulation of Bcl-2 by disrupting the Ap-2α/Rb transcription activating complex. This disruption leads to the up-regulation of E2F1 in MCF-7 cells, inducing apoptosis . The compound’s ability to inhibit nitric oxide production further contributes to its anti-inflammatory and anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Kauran-16,17-diol include other ent-kaurane diterpenoids such as ent-kaur-16-en-19-ol and ent-kauran-16β,19-diol . These compounds share a similar core structure but differ in their functional groups and biological activities.

Uniqueness: this compound is unique due to its specific hydroxylation pattern at the 16 and 17 positions, which contributes to its distinct biological activities. Its ability to induce apoptosis and inhibit nitric oxide production sets it apart from other similar compounds .

Biological Activity

Kauran-16,17-diol is a naturally occurring compound classified as a kaurane diterpenoid. It has garnered attention due to its diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and cytotoxic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes hydroxyl groups at the 16 and 17 positions. This structural feature is crucial for its biological activity. The compound can be represented as follows:

- Chemical Formula : C20H34O2

- CAS Number : 123456-78-9 (for illustrative purposes)

Antimicrobial Activity

Research has demonstrated that kaurane diterpenoids exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains. A study highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antitumor Activity

This compound has also been investigated for its potential antitumor effects. In vitro studies on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed that the compound induces apoptosis and inhibits cell proliferation. The results are summarized in Table 2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Activity

The anti-inflammatory properties of kaurane diterpenoids have been attributed to their ability to inhibit pro-inflammatory cytokines. This compound significantly reduces the levels of TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A research team evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The study concluded that the compound exhibited potent activity against Gram-positive bacteria, indicating its potential for therapeutic applications in treating infections caused by resistant strains. -

Case Study on Antitumor Effects :

In a controlled laboratory setting, this compound was administered to MCF-7 cells. The study found that treatment with the compound led to a significant reduction in cell viability and an increase in apoptotic markers such as caspase activation.

The biological activities of this compound are believed to stem from its interaction with various molecular targets:

- Cytotoxicity : Induces apoptosis through mitochondrial pathway activation.

- Antimicrobial Action : Disrupts bacterial cell wall synthesis.

- Anti-inflammatory Effects : Inhibits NF-kB signaling pathway leading to reduced cytokine production.

Properties

Molecular Formula |

C20H34O2 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(1S,4R,9R,10R,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol |

InChI |

InChI=1S/C20H34O2/c1-17(2)8-4-9-18(3)15(17)7-10-19-11-14(5-6-16(18)19)20(22,12-19)13-21/h14-16,21-22H,4-13H2,1-3H3/t14-,15-,16+,18-,19+,20+/m1/s1 |

InChI Key |

LCYWCTWYVKIBSA-URTLRTLISA-N |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(CO)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(CO)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.